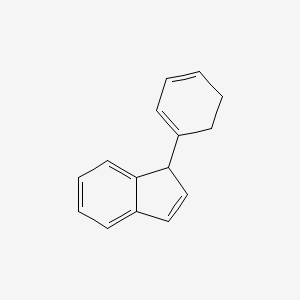

1-(Cyclohexa-1,3-dien-1-yl)-1H-indene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

152956-53-1 |

|---|---|

Molecular Formula |

C15H14 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

1-cyclohexa-1,3-dien-1-yl-1H-indene |

InChI |

InChI=1S/C15H14/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15/h1-2,4-6,8-11,15H,3,7H2 |

InChI Key |

XCJISUOZCIKKJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC=C1)C2C=CC3=CC=CC=C23 |

Origin of Product |

United States |

Significance of Indene and Cyclohexadiene Scaffolds in Organic Synthesis

The foundational components of 1-(Cyclohexa-1,3-dien-1-yl)-1H-indene, the indene (B144670) and cyclohexadiene moieties, are independently recognized as crucial building blocks in the landscape of organic chemistry.

The indene scaffold, a polycyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a privileged structure in medicinal chemistry and materials science. wikipedia.orgresearchgate.net Substituted indenes and their reduced indane derivatives are core components of numerous natural products and biologically active molecules, such as the anti-inflammatory drug Sulindac. wikipedia.org The indene unit's weak acidity at the C1 position allows for easy deprotonation to form the indenyl anion, a highly important ligand in organometallic chemistry. wikipedia.org Transition metal indenyl complexes are used as catalysts in various organic transformations. Furthermore, indene itself is a valuable monomer in the production of indene/coumarone thermoplastic resins. wikipedia.org

The cyclohexadiene scaffold is a cornerstone of synthetic organic chemistry, primarily due to its role as a conjugated diene in cycloaddition reactions. wikipedia.orgnih.gov The Diels-Alder reaction, a powerful tool for forming six-membered rings, frequently employs cyclohexadiene derivatives to construct complex bicyclic and polycyclic systems. nih.govorgsyn.org This reactivity is fundamental to the total synthesis of many intricate natural products. Beyond its synthetic utility, the cyclohexadiene motif is also found in nature; for instance, chorismic acid is a key biochemical intermediate with a cyclohexadiene core that serves as a precursor in the biosynthesis of aromatic amino acids. wikipedia.org Its stability relative to isomers and its predictable reactivity make it an invaluable component for synthetic strategies. wikipedia.orgwikipedia.org

Rationale for Advanced Research on Fused and Substituted Indene Cyclohexadiene Systems

The rationale for investigating a molecule like 1-(Cyclohexa-1,3-dien-1-yl)-1H-indene stems from the potential for synergistic or novel properties arising from the direct linkage of these two versatile scaffolds. Research into such combined systems is driven by several key objectives:

Access to Complex Polycyclic Frameworks: The spatial proximity of a reactive diene (cyclohexadiene) to a dienophilic component (the double bond of the indene (B144670) ring) could facilitate intramolecular Diels-Alder reactions, providing a direct route to novel and complex tricyclic or tetracyclic skeletons. rsc.org

Development of Novel Ligands: The combination of an indenyl system, known for its "indenyl effect" in catalysis, with a diene capable of coordinating to metals offers a unique bidentate or polydentate ligand. Such ligands could exhibit unique electronic and steric properties, leading to new catalysts with enhanced activity or selectivity.

Diversity-Oriented Synthesis: Molecules that combine multiple reactive functionalities are valuable platforms for diversity-oriented synthesis. researchgate.net this compound could serve as a starting point for creating large libraries of complex and diverse compounds for screening in drug discovery and materials science.

Exploration of Novel Reactivity: The direct C-C bond between the two ring systems could lead to unique electronic interactions and through-space effects, potentially enabling novel chemical transformations not observed in the individual scaffolds. Investigating these reactions expands the fundamental toolkit of organic synthesis. rsc.org

Scope and Objectives of the Academic Research Outline

Strategies for Carbon-Carbon Bond Formation at the C1 Position of the 1H-Indene Moiety

The functionalization of the C1 position of the 1H-indene core is a key step in the synthesis of this compound. Various methodologies, including organometallic approaches, catalytic functionalization, and condensation reactions, have been developed to achieve this transformation with high efficiency and selectivity.

Organometallic Approaches (e.g., Grignard reagents, organocuprates)

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds. In the context of indene (B144670) functionalization, both Grignard reagents and organocuprates offer distinct advantages.

Grignard Reagents: The reaction of an indenyl Grignard reagent, such as indenylmagnesium bromide, with a suitable electrophile is a direct method for introducing a substituent at the C1 position. For the synthesis of the target molecule, a plausible approach involves the 1,2-addition of indenylmagnesium bromide to 2-cyclohexen-1-one (B156087). This reaction would be followed by a dehydration step to introduce the double bond and form the desired cyclohexa-1,3-diene moiety. Grignard reagents typically favor 1,2-addition to α,β-unsaturated ketones. stackexchange.com

Organocuprates: In contrast to Grignard reagents, organocuprates, also known as Gilman reagents, are renowned for their propensity to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. ic.ac.uk The preparation of a lithium di(1-indenyl)cuprate and its subsequent reaction with 2-cyclohexen-1-one would be expected to form the carbon-carbon bond at the β-position of the enone. A subsequent elimination or functional group manipulation would be necessary to generate the 1,3-diene system. The choice between a Grignard reagent and an organocuprate allows for regioselective control over the addition to the cyclohexenone ring. stackexchange.comic.ac.uk

Table 1: Comparison of Organometallic Approaches for C1-Indenyl Functionalization

| Reagent Type | Typical Reaction with α,β-Unsaturated Ketones | Potential Intermediate for Target Synthesis | Key Features |

|---|---|---|---|

| Grignard Reagent (Indenylmagnesium bromide) | 1,2-addition stackexchange.com | 1-Indenyl-2-cyclohexen-1-ol | "Hard" nucleophile, favors direct attack at the carbonyl carbon. |

Catalytic Functionalization Techniques (e.g., Palladium-catalyzed, Rhodium-catalyzed)

Transition metal-catalyzed cross-coupling and C-H activation reactions represent highly efficient and atom-economical methods for C-C bond formation.

Palladium-catalyzed reactions: Palladium catalysis is a versatile tool for the formation of C-C bonds. A potential strategy for the synthesis of this compound involves the coupling of a C1-functionalized indene, such as 1-iodoindene, with a suitable organometallic reagent derived from cyclohexa-1,3-diene, for instance, a cyclohexadienylboronic acid, in a Suzuki-type coupling. Alternatively, a direct C-H vinylation of indene at the C1 position with a halo-cyclohexadiene could be envisioned, although regioselectivity might be a challenge. chemrxiv.orgnih.gov

Rhodium-catalyzed reactions: Rhodium catalysts are well-known for their ability to mediate C-H activation and subsequent coupling reactions. A direct C-H functionalization of the indene C1-position with cyclohexa-1,3-diene could be a highly efficient, atom-economical approach. rsc.org While direct C-H alkenylation of indoles has been demonstrated, the selective functionalization of the C1-position of indene with a cyclic diene would require careful optimization of reaction conditions and directing groups, if necessary. rsc.org

Table 2: Catalytic Approaches for C1-Indenyl Functionalization

| Catalyst | Reaction Type | Potential Reactants | Key Advantages |

|---|---|---|---|

| Palladium | Cross-coupling (e.g., Suzuki) | 1-Iodoindene and cyclohexadienylboronic acid | High functional group tolerance, well-established methodology. |

Condensation and Cyclization Reactions (e.g., aldol-type, Brønsted acid catalyzed)

Condensation and cyclization reactions provide classical yet powerful methods for the construction of the target molecular framework.

Aldol-type Condensation: A crossed aldol (B89426) condensation between an appropriate indene derivative and a cyclohexanone (B45756) derivative could be a viable route. For instance, the reaction of indan-1-one with cyclohexanecarboxaldehyde, followed by dehydration and further functionalization, could lead to the desired scaffold. The success of such a reaction would depend on controlling the regioselectivity of the enolate formation and the subsequent condensation. researchgate.netaskfilo.com

Brønsted Acid Catalyzed Reactions: Brønsted acids can catalyze the formation of indene frameworks through the cyclization of diaryl- or alkyl aryl-1,3-dienes. organic-chemistry.orgnih.gov For the synthesis of the target molecule, a Brønsted acid could potentially catalyze the Friedel-Crafts type alkylation of indene with a cyclohexadienol derivative. Protonation of the alcohol would generate a stabilized cyclohexadienyl cation, which could then be attacked by the electron-rich indene at the C1 position.

Table 3: Condensation and Cyclization Approaches

| Reaction Type | Catalyst/Reagent | Potential Reactants | Key Features |

|---|---|---|---|

| Aldol-type Condensation | Base (e.g., NaOH) | Indan-1-one and cyclohexanecarboxaldehyde | Forms C-C bond via enolate chemistry. researchgate.net |

Synthetic Routes for Incorporating the Cyclohexa-1,3-diene Moiety

The introduction of the cyclohexa-1,3-diene moiety can be achieved through either direct coupling strategies or by constructing the ring system via metathesis reactions.

Direct Coupling Strategies

Direct coupling methods involve the formation of a bond between a pre-existing indene and a cyclohexa-1,3-diene precursor. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are well-suited for this purpose. The reaction between 1-indenylboronic acid and a 1-halocyclohexa-1,3-diene would directly yield the target compound. The availability and stability of the boronic acid and the halide precursor are crucial for the success of this approach.

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic olefins, including conjugated dienes. nih.govuwindsor.cachim.itrsc.org For the synthesis of this compound, a precursor containing both an alkene and an alkyne tethered to the C1 position of the indene ring would be required. The intramolecular enyne metathesis of such a substrate, catalyzed by a ruthenium complex like the Grubbs catalyst, would lead to the formation of the cyclohexa-1,3-diene ring in a single step. nih.govuwindsor.cachim.itrsc.org This approach offers a high degree of convergence and the ability to introduce various substituents on the diene ring by modifying the enyne precursor.

Table 4: Synthetic Routes to the Cyclohexa-1,3-diene Moiety

| Strategy | Key Reaction | Required Precursors | Advantages |

|---|---|---|---|

| Direct Coupling | Suzuki Coupling | 1-Indenylboronic acid and 1-halocyclohexa-1,3-diene | Convergent, utilizes well-established chemistry. |

Precursor-Based Syntheses from Substituted Cyclohexenes or Cyclohexadienes

The construction of the title compound can be envisioned via the coupling of pre-functionalized indene and cyclohexadiene precursors. The synthesis of the cyclohexa-1,3-diene moiety is a critical first step. Various methods exist for preparing substituted cyclohexadienes, often starting from aromatic precursors or through cycloaddition reactions. wikipedia.orgresearchgate.net

One robust method is the Birch reduction of a substituted benzene (B151609) derivative, which can yield a 1,4-cyclohexadiene (B1204751). This can then be isomerized to the conjugated 1,3-diene system under basic conditions. Alternatively, Diels-Alder reactions provide a powerful route to functionalized cyclohexene (B86901) rings, which can be further manipulated to introduce the diene functionality. nih.govmasterorganicchemistry.com For instance, a Diels-Alder reaction between a simple diene and a dienophile can form a cyclohexene ring, which can then undergo elimination to generate the desired 1,3-diene scaffold. nih.gov

Once the substituted cyclohexa-1,3-diene precursor is obtained, the key challenge is the formation of the C-C bond with the C1 position of an indene precursor. A potential strategy involves the generation of an indenyl anion from a suitable indene derivative by deprotonation with a strong base (e.g., n-butyllithium). This nucleophilic indenyl anion could then react with an electrophilic cyclohexadiene species. For example, a cyclohexadiene bearing a good leaving group at the allylic position could undergo nucleophilic substitution.

Another approach involves transition-metal-catalyzed cross-coupling reactions. A 1-halocyclohexadiene or a cyclohexadienylboronic acid derivative could be coupled with a 1-indenylmetal reagent (e.g., indenylzinc or indenylboronic acid) using catalysts like palladium or nickel. organic-chemistry.org

Table 1: Potential Precursor-Based Strategies

| Cyclohexadiene Precursor Synthesis | Indene Precursor | Proposed Coupling Method | Key Considerations |

|---|---|---|---|

| Birch Reduction of Aryl Ether | 1H-Indene | Deprotonation of indene; Nucleophilic substitution on an activated cyclohexadiene | Control of regioselectivity during isomerization and substitution. |

| Diels-Alder Cycloaddition, followed by elimination | 1-Haloindene | Formation of indenyl Grignard reagent; Pd-catalyzed cross-coupling | Compatibility of functional groups on both rings with organometallic reagents. |

| Dehydrobromination of Dibromocyclohexane wikipedia.org | 1-Indenylboronic acid | Suzuki-Miyaura cross-coupling with a halocyclohexadiene | Stability of the cyclohexadienyl coupling partner under reaction conditions. |

Multi-Step Synthesis Pathways to Achieve Complex Substitution Patterns

Achieving complex substitution patterns on either the indene or cyclohexadiene ring of the target molecule necessitates multi-step synthetic pathways. The synthesis of multifunctional indenes is often complex due to the reactivity of the indene core. scilit.comresearchgate.net Pathways typically begin with the construction of a substituted indanone, which serves as a versatile intermediate. scilit.com

For example, a Friedel-Crafts acylation can be used to construct a 3-arylpropanoic acid, which is then cyclized under acidic conditions to form a substituted indanone. This indanone can be subjected to various transformations, such as alkylation or arylation at the C2 position, before being converted to the corresponding indene. An aldol-type reaction between a substituted indanone and an appropriate carbonyl compound can introduce further functionality, followed by dehydration to yield a highly substituted indene. scilit.comresearchgate.net

Similarly, the cyclohexadiene ring can be functionalized prior to the coupling step. Starting with a substituted phenol, dearomatization followed by functional group manipulation can lead to a variety of substituted cyclohexadiene precursors. nih.gov A sequence involving a Suzuki-Miyaura coupling to attach a side chain, followed by a ring-closing metathesis, has also been demonstrated for constructing functionalized indene cores from simple phenols. organic-chemistry.org

A hypothetical multi-step synthesis could involve:

Synthesis of a 5-nitro-1-indanone via nitration and cyclization of a corresponding phenylpropanoic acid.

Conversion of the indanone to a 5-nitro-1H-indene via reduction and dehydration.

Synthesis of a substituted 1-halocyclohexa-1,3-diene via a Diels-Alder reaction followed by halogenation/elimination.

Palladium-catalyzed Suzuki or Stille coupling of the two fragments to form the final substituted product.

Enantioselective Synthesis Strategies for Chiral Analogs of this compound

The C1 position of the indene ring in the target molecule is a stereocenter. Therefore, controlling its absolute configuration is a significant challenge, requiring enantioselective synthesis strategies. These methods can be broadly categorized into asymmetric catalysis and chiral auxiliary-controlled approaches.

Asymmetric catalysis offers a powerful tool for establishing chirality in indene derivatives, often with high efficiency and enantioselectivity. mdpi.com Rhodium-catalyzed asymmetric reactions have been particularly successful. acs.orgacs.org For instance, the rhodium-catalyzed asymmetric annulation of ortho-boronated aryl enones with unactivated alkynes, using a chiral diene ligand, can produce various 2,3-disubstituted indenes with excellent yields and enantioselectivities (up to 99% ee). acs.org Another strategy involves the rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives, which proceeds with high enantioselectivity. acs.org

Organocatalysis provides a complementary metal-free approach. Chiral cinchona alkaloid-derived thioureas have been shown to catalyze asymmetric tandem reactions of indene-based dienes to construct enantioenriched spirocyclic compounds with up to 98% ee. acs.org Chiral phosphoric acids can also catalyze enantioselective additions to generate chiral allenes, demonstrating their utility in controlling stereochemistry in complex systems. researchgate.netnih.gov

For the synthesis of the target compound, an asymmetric rhodium-catalyzed hydroarylation or a related addition of a cyclohexadiene-derived organoboron reagent to an indene substrate could potentially establish the chiral center at C1 with high enantiomeric excess.

Table 2: Examples of Asymmetric Catalysis for Indene Synthesis

| Catalyst System | Reaction Type | Substrates | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Rhodium(I)/Chiral Diene | Asymmetric Annulation | o-Boronated Aryl Enones + Alkynes | Up to 99% | acs.org |

| Rhodium(I)/Chiral Diene | Asymmetric Arylation | Indenes + Arylboronic Acids | Up to 99% | acs.org |

| Cinchona Alkaloid-Thiourea | Tandem Michael/Cyclization | Indene-based Dienes + Isoxazolones | Up to 98% | acs.org |

| Chiral Phosphoric Acid | 1,8-Conjugate Addition | Indole Imine Methides | High | researchgate.netnih.gov |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is set, the auxiliary is removed and can often be recovered. wikipedia.orgblogspot.com This is a reliable, albeit less atom-economical, method for asymmetric synthesis.

A plausible strategy for the target molecule would involve attaching a chiral auxiliary, such as an Evans oxazolidinone or a derivative of cis-1-amino-2-hydroxyindan, to an indene precursor at a suitable position (e.g., as part of a carboxylate group). wikipedia.orgnih.govscispace.com The subsequent diastereoselective coupling reaction with the cyclohexadiene moiety would be directed by the steric and electronic properties of the auxiliary. For example, the alkylation of an enolate derived from an indene-acetic acid appended with a chiral auxiliary could proceed with high diastereoselectivity. blogspot.com

Sulfur-based chiral auxiliaries, such as indene-based thiazolidinethiones, have also proven effective in controlling stereochemistry in aldol and Michael addition reactions, offering an alternative to the more common oxazolidinones. scielo.org.mx

The use of chiral ligands in transition metal catalysis is another powerful approach that bridges the gap between catalytic and auxiliary-based methods. Chiral diene ligands, in particular, have been extensively developed and are crucial for the success of many rhodium-catalyzed asymmetric transformations. nih.gov These ligands coordinate to the metal center and create a chiral environment that biases the reaction pathway, leading to the preferential formation of one enantiomer of the product. nih.govnih.gov

Functional Group Compatibility and Associated Synthetic Limitations

The feasibility of any synthetic route is highly dependent on the compatibility of functional groups present in the precursors with the reaction conditions employed. The synthesis of complex indenes and their derivatives often involves conditions that can limit the scope of applicable substrates. researchgate.net

Organometallic Reagents : Syntheses involving organolithium, Grignard, or organocuprate reagents are incompatible with acidic protons found in alcohols, phenols, carboxylic acids, and primary/secondary amines. These functional groups must be protected before the introduction of such reagents.

Strong Acids/Bases : Friedel-Crafts cyclizations to form indanones require strong Lewis or Brønsted acids, which can be incompatible with acid-labile protecting groups (e.g., t-boc, silyl (B83357) ethers) and may promote side reactions like polymerization or rearrangement, especially with diene systems. Similarly, reactions requiring strong bases (e.g., LDA, n-BuLi) are not tolerant of electrophilic functional groups like esters and ketones unless they are the intended reaction site.

Transition Metal Catalysis : While many modern palladium-, rhodium-, and copper-catalyzed reactions exhibit broad functional group tolerance, certain groups can interfere. organic-chemistry.orgnih.gov For example, coordinating groups like nitriles and some sulfur-containing functionalities can poison the catalyst. However, many reactions are compatible with halides (Br, I), nitriles, ketones, and esters. nih.gov Cobalt-catalyzed C-H activation reactions have also shown excellent functional group compatibility under mild conditions. organic-chemistry.org Radical reactions for allene (B1206475) synthesis have demonstrated tolerance for halides, ketones, nitriles, aldehydes, and esters. nih.gov

Table 3: General Functional Group Compatibility in Indene Synthesis

| Reaction Type | Tolerated Groups | Incompatible Groups (often require protection) |

|---|---|---|

| Organolithium/Grignard Reactions | Alkyl, Aryl, Ethers, Halides (at low temp) | -OH, -NH2, -SH, -COOH, Aldehydes, Ketones, Esters, Nitriles |

| Friedel-Crafts Cyclization | Halides, Nitro, Alkyl, Aryl | Strongly deactivating groups, Acid-sensitive groups (e.g., some ethers, acetals) |

| Pd/Rh-Catalyzed Cross-Coupling | Esters, Ketones, Amides, Nitriles, Halides, Ethers | Thiols, some strongly coordinating heterocycles |

| Birch Reduction | Carboxylates, Alkyl groups | Halides, Nitro, Aldehydes, Ketones (can be reduced) |

Cycloaddition Reactions Involving the Cyclohexa-1,3-diene Moiety

The conjugated diene system within the cyclohexadiene ring is an electron-rich four-pi (4π) system, making it an excellent participant in a variety of pericyclic reactions. These reactions allow for the stereospecific formation of complex cyclic structures.

Diels-Alder Reactions with Dienophiles (e.g., 4+2 cycloadditions)

The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition between a conjugated diene and an alkene (dienophile) to form a cyclohexene derivative. wikipedia.org The cyclohexa-1,3-diene moiety of the title compound is expected to readily engage in such reactions. The presence of the bulky 1H-indenyl substituent at the C1 position may introduce steric hindrance and influence the facial selectivity of the dienophile's approach.

The reaction rate and selectivity are highly dependent on the electronic nature of the dienophile. Electron-withdrawing groups on the dienophile typically accelerate the reaction. wikipedia.org Furthermore, Lewis acids can catalyze the reaction by coordinating to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and enhancing the interaction with the diene's Highest Occupied Molecular Orbital (HOMO). nih.gov Studies on substituted cyclohexa-1,3-dienes have shown that reaction outcomes can also be influenced by the solvent, with aqueous media sometimes accelerating the reaction rate. nih.gov

The stereochemical outcome of the Diels-Alder reaction generally favors the endo product due to secondary orbital interactions, although the exo product can become dominant under conditions of thermodynamic control. libretexts.org For this compound, the reaction would lead to the formation of a polycyclic system with a bicyclo[2.2.2]octene core.

| Dienophile | Catalyst/Conditions | Expected Product Type | Reference(s) |

| 1,4-Benzoquinone | Water, Room Temperature | endo-adduct | nih.gov |

| Maleic Anhydride | Toluene, 80 °C | endo-adduct | beilstein-journals.org |

| Acroleine | ZnBr2, 60 °C or LiClO4/Et2O, 20 °C | Bicyclo[2.2.2]octene derivative | nih.gov |

| Methyl Vinyl Ketone | Lewis Acid (e.g., Yb(OTf)3) | endo-Bicyclo[2.2.2]oct-2-ene | researchgate.net |

| N-Phenylmaleimide | High Temperature | endo-adduct | wikipedia.org |

[2+2] Cycloadditions (e.g., photo-cycloadditions, trapping of cyclic allenes)

While thermally forbidden, [2+2] cycloadditions can be achieved photochemically. For 1,3-dienes, these photocycloadditions represent a powerful but historically underutilized method for constructing vinylcyclobutane rings. nih.gov The reaction proceeds via the triplet excited state of the diene. The use of visible light-absorbing transition metal photosensitizers can enable these reactions under milder conditions than the high-energy UV radiation required for direct photoexcitation, thus preserving sensitive functional groups. nih.gov

In the context of this compound, an intramolecular [2+2] photocycloaddition could potentially occur between one of the double bonds of the diene and the C2-C3 double bond of the indene moiety, leading to a complex, caged polycyclic structure. Alternatively, an intermolecular reaction with another alkene would yield a vinylcyclobutane adduct. The regioselectivity of the addition would depend on the specific alkene and the reaction conditions. Studies on the cycloaddition of 1,3-cyclohexadiene (B119728) on silicon surfaces have also shown that both [4+2] and [2+2] pathways can be competitive and kinetically controlled. iastate.edu

Another context for [2+2] cycloadditions involves the trapping of highly reactive intermediates like cyclic allenes (e.g., 1,2-cyclohexadiene). These strained allenes, generated in situ, can be intercepted by dienes. While Diels-Alder [4+2] adducts are common, [2+2] adducts can also form, depending on the specific substrates and conditions. rsc.org

[3+2] Cycloadditions (e.g., organocatalyzed pathways)

The [3+2] cycloaddition is a powerful method for constructing five-membered rings. While the diene moiety itself is a 4π system, it can participate in these reactions as the 2π component, reacting with a 1,3-dipole. Organocatalysis has emerged as a key strategy for generating 1,3-dipoles or their equivalents in situ under mild and enantioselective conditions. researchgate.netbeilstein-journals.org

For example, a common organocatalytic strategy involves the reaction of an α,β-unsaturated aldehyde (enal) with a secondary amine catalyst (like proline) to form an enamine. This enamine can then act as a nucleophile. While direct [3+2] reaction with the cyclohexadiene moiety is not a standard pathway, related organocatalytic cascades have been developed. A hypothetical pathway could involve the cyclohexadiene moiety acting as the dipolarophile (2π component) reacting with a 3-atom component generated from another substrate via organocatalysis. For instance, chiral phosphoric acids can catalyze formal [3+2] cycloadditions between azoalkenes (acting as CCN 1,3-dipole surrogates) and alkenes. nih.gov Similarly, phosphine (B1218219) catalysts can mediate [3+2] cycloadditions between allenes and acrylates to form functionalized cyclopentenes. acs.org The participation of the cyclohexa-1,3-diene moiety of the title compound in such a reaction would yield a complex bicyclic system containing a five-membered ring.

Reactivity of the 1H-Indene Ring System

The 1H-indene ring system possesses its own distinct reactivity, centered on the endocyclic double bond of the five-membered ring and the propensity for the system to undergo molecular rearrangements to achieve greater stability.

Reactions Involving the Double Bonds of the Five-Membered Ring

The C2-C3 double bond within the cyclopentene (B43876) portion of the 1H-indene system can undergo addition reactions characteristic of alkenes. Due to the fusion with the benzene ring, this double bond is part of a strained system and can be reactive towards various reagents. Electrophilic addition, for instance, would proceed via an intermediate indenyl cation, which is stabilized by resonance involving the adjacent aromatic ring.

The indene core can also act as a dienophile in Diels-Alder reactions, although it is generally less reactive than electron-deficient alkenes. More significantly, the double bond can participate in other cycloadditions. For example, cobalt-catalyzed intramolecular carbene insertion into a vinylic C(sp²)-H bond provides a route to substituted 1H-indenes, highlighting the reactivity of this part of the molecule. nih.govacs.org Various catalytic methods have been developed to synthesize functionalized indenes, which often involve reactions that form or transform the double bond within the five-membered ring. organic-chemistry.org

Rearrangement Reactions (e.g., sigmatropic shifts)

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular fashion. wikipedia.org The 1H-indene framework is particularly susceptible to such rearrangements, as they can lead to isomeric structures. A common rearrangement is the nih.govnih.gov-sigmatropic shift of a hydrogen atom. In a substituted 1H-indene, a substituent at the C1 position can migrate to the C2 or C3 position, accompanied by a shift of the double bonds. For instance, a thermal rearrangement of a 3-substituted 1,1-diphenylindene involves a sigmatropic shift. acs.org

These shifts are governed by Woodward-Hoffmann rules. Thermal nih.govnih.gov hydrogen shifts, for example, are common as they can proceed via a sterically accessible suprafacial pathway. uh.edustereoelectronics.org In the case of this compound, a nih.govnih.gov-sigmatropic shift could move the C1 hydrogen to the C2 position of the indene ring, resulting in the formation of 2-(Cyclohexa-1,3-dien-1-yl)-1H-indene. The driving force for such rearrangements is often the formation of a more thermodynamically stable isomer. libretexts.org

| Rearrangement Type | Migrating Group | Substrate Type | Key Feature | Reference(s) |

| nih.govnih.gov Shift | Hydrogen | 1-Substituted-1H-indene | Proceeds suprafacially under thermal conditions. | uh.edu |

| nih.govnih.gov Shift | Silyl group | Silyl-substituted indene | Benzannulation can stabilize isoindene intermediates. | wikipedia.org |

| nih.govnih.gov Shift (Cope) | Allyl group | Allyl-substituted indene | Rearrangement of a 1,5-diene system within the molecule. | libretexts.org |

| nih.govnih.gov Shift (Claisen) | Allyl group | Allyl vinyl ether of an indenol | Forms a C-C bond, typically irreversible. | wikipedia.orglibretexts.org |

Analysis of Intermolecular and Intramolecular Reactivity Pathways

Intermolecular Reactivity:

The exposed cyclohexa-1,3-diene unit is a prime site for intermolecular reactions. As a conjugated diene, it is particularly susceptible to cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov In a hypothetical reaction with a dienophile, such as maleic anhydride, a [4+2] cycloaddition would be expected to occur, leading to the formation of a bicyclic adduct. The indene moiety, particularly the allylic proton at the C1 position, could also participate in various intermolecular processes, including proton abstraction followed by nucleophilic attack.

Another potential avenue for intermolecular reactivity involves reactions at the double bonds of both the cyclohexadiene and indene rings. Electrophilic additions, such as halogenation or hydrohalogenation, could proceed, with the regioselectivity being influenced by the electronic effects of the substituent groups.

Intramolecular Reactivity:

The proximity of the cyclohexa-1,3-diene and the indene rings allows for the possibility of intramolecular reactions. Under thermal or photochemical conditions, sigmatropic rearrangements could occur. For instance, a nih.govrsc.org-hydride shift within the cyclohexa-1,3-diene ring is a plausible transformation.

Furthermore, intramolecular cyclizations could be envisioned, particularly if the indene ring were to be functionalized with a reactive group that could act as a dienophile. This would lead to the formation of complex polycyclic structures. The feasibility of such intramolecular pathways is highly dependent on the stereochemical arrangement of the molecule, which dictates the necessary orbital overlap for the reaction to proceed.

A hypothetical intramolecular Diels-Alder reaction could be triggered by the in-situ formation of a dienophile on the indene part of the molecule. rsc.org For example, if a substituent on the indene ring could be converted to an activated alkene, a subsequent intramolecular cycloaddition with the cyclohexadiene ring could take place.

Interactive Table 1: Potential Reactivity Pathways of this compound

| Reaction Type | Pathway | Key Reactive Site | Potential Product Type | Conditions |

| Cycloaddition | Intermolecular | Cyclohexa-1,3-diene | Bicyclic Adduct | Thermal |

| Electrophilic Addition | Intermolecular | C=C bonds | Halogenated/Hydrohalogenated derivative | Varies |

| Sigmatropic Rearrangement | Intramolecular | Cyclohexa-1,3-diene | Isomeric diene | Thermal/Photochemical |

| Intramolecular Cyclization | Intramolecular | Diene and functionalized indene | Polycyclic system | Thermal |

Mechanistic Studies of Regioselectivity, Chemoselectivity, and Diastereoselectivity in Reactions

The selective transformation of this compound in chemical reactions is governed by the principles of regioselectivity, chemoselectivity, and diastereoselectivity.

Regioselectivity:

In electrophilic additions to the cyclohexa-1,3-diene ring, the initial attack of the electrophile would likely occur at either C1 or C4 of the diene, leading to the formation of a stabilized allylic carbocation. The subsequent attack of the nucleophile would then determine the final product. The substitution pattern on the indene ring could electronically influence the diene system, thereby directing the regiochemical outcome. For instance, an electron-donating group on the indene ring might favor electrophilic attack at a specific position on the cyclohexadiene ring.

In the context of a Diels-Alder reaction with an unsymmetrical dienophile, the regioselectivity can be predicted by considering the electronic matching of the diene and dienophile. The formation of the "ortho" or "para" regioisomer would be favored depending on the frontier molecular orbital interactions. nih.gov

Chemoselectivity:

The presence of multiple reactive sites in this compound raises the issue of chemoselectivity. For example, when subjected to an oxidizing agent, the reaction could potentially occur at the double bonds of the cyclohexadiene, the double bond of the indene, or the allylic C-H bond of the indene. The choice of reagent and reaction conditions would be crucial in directing the reaction to a specific functional group. A mild oxidant might selectively epoxidize the more electron-rich double bond, while a stronger oxidant could lead to cleavage of the rings.

Diastereoselectivity:

The stereochemical outcome of reactions involving this compound is of significant interest. In a Diels-Alder reaction, the dienophile can approach the diene from two different faces, leading to the formation of endo or exo diastereomers. The endo product is often kinetically favored due to secondary orbital interactions.

Furthermore, the existing stereocenter at the C1 position of the indene ring will influence the stereochemical course of any reaction occurring at a new stereocenter. This is known as substrate-controlled diastereoselection. For instance, the hydrogenation of one of the double bonds would likely proceed from the less sterically hindered face of the molecule, leading to a preferred diastereomer. The use of chiral catalysts could also be employed to achieve high levels of diastereoselectivity in various transformations. nih.gov

Interactive Table 2: Hypothetical Diastereoselectivity in the Diels-Alder Reaction of this compound with Maleic Anhydride

| Entry | Temperature (°C) | Solvent | Diastereomeric Ratio (Endo:Exo) | Predominant Isomer |

| 1 | 25 | Toluene | 90:10 | Endo |

| 2 | 80 | Toluene | 75:25 | Endo |

| 3 | 110 | Xylene | 60:40 | Endo |

| 4 | 25 | Dichloromethane | 92:8 | Endo |

Stereochemical Investigations of 1 Cyclohexa 1,3 Dien 1 Yl 1h Indene Derivatives

Configuration and Conformation of the Cyclohexa-1,3-diene Ring in Adducts

The cyclohexa-1,3-diene ring is a versatile structural motif that can adopt various conformations. In adducts formed through reactions like the Diels-Alder cycloaddition, the diene component must assume an s-cis conformation for the reaction to proceed. libretexts.orgmasterorganicchemistry.com This planar-like arrangement of the four carbon atoms of the diene system is essential for the concerted formation of the new six-membered ring. libretexts.orgwikipedia.org Once incorporated into an adduct, the resulting cyclohexene (B86901) or cyclohexadiene ring is no longer planar and adopts non-planar conformations to minimize steric and torsional strain.

The most stable conformation of a simple cyclohexene ring is the half-chair. For a cyclohexa-1,3-diene ring within a larger molecular framework, the conformation is typically a twisted or skewed half-chair, often referred to as a twist-boat conformation. This conformation helps to alleviate the strain associated with having two conjugated double bonds within the six-membered ring. The specific conformation is influenced by the nature and position of substituents on the ring. At room temperature, flexible cyclohexane-type rings can undergo rapid interconversion between different conformations, which can lead to averaged signals in NMR spectroscopy. nih.gov However, bulky substituents or the fusion to other ring systems, such as the indene (B144670) moiety, can restrict this conformational flexibility, locking the ring into a preferred, more stable conformation.

Stereogenic Centers at the Indene-Cyclohexadiene Junction

The connection of a cyclohexa-1,3-diene ring to a 1H-indene moiety at the C1 position of the indene creates at least one stereogenic center. This carbon atom, bonded to the indene ring, the cyclohexadiene ring, a hydrogen atom, and a substituent (if present), can exist in either an (R) or (S) absolute configuration.

When these adducts are formed through cycloaddition reactions, such as the Diels-Alder reaction, multiple new stereocenters can be generated simultaneously. masterorganicchemistry.com The stereospecificity of the Diels-Alder reaction ensures that the relative configuration of substituents on both the diene and the dienophile is preserved in the final product. libretexts.orgmasterorganicchemistry.com For example, a cis-dienophile will result in a cis-relationship of its substituents in the final cyclohexene ring.

The formation of the junction between the indene and cyclohexadiene rings can result in different diastereomers, depending on the facial selectivity of the reaction. These are often described as endo and exo isomers. The endo product is typically favored kinetically due to secondary orbital interactions, a phenomenon known as the Alder-endo rule, though the exo product is often the thermodynamically more stable isomer. The specific stereochemical outcome is highly dependent on reaction conditions, catalysts, and the steric and electronic properties of the reacting molecules. The presence of these multiple stereogenic centers leads to a rich stereoisomeric landscape for 1-(Cyclohexa-1,3-dien-1-yl)-1H-indene derivatives.

Diastereoselective and Enantioselective Outcomes in Synthetic Transformations

Achieving control over the stereochemical outcome of reactions that form this compound derivatives is a significant goal in synthetic organic chemistry. Diastereoselective and enantioselective methods are employed to synthesize specific stereoisomers, which is crucial for applications where biological activity or material properties are dependent on a precise three-dimensional structure.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral cyclohexa-1,3-dienals and related structures. nih.govnih.gov For instance, the use of chiral catalysts like Jørgensen-Hayashi organocatalysts in the reaction of α,β-unsaturated aldehydes can provide chiral cyclohexadienals with high diastereoselectivity. nih.gov Similarly, cinchona alkaloid-derived thiourea (B124793) catalysts have been successfully used in cascade reactions to construct fully substituted cyclohexa-1,3-dienes as single diastereomers with excellent enantioselectivity. researchgate.net Chiral phosphines have also been utilized in asymmetric synthesis to produce cyclohexadiene scaffolds with good enantiomeric excess. nih.gov

The choice of catalyst, solvent, temperature, and additives can significantly influence both the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.) of the products. nih.gov These methods allow for the targeted synthesis of a desired stereoisomer from achiral or racemic starting materials.

Table 1: Examples of Stereoselective Syntheses of Cyclohexadiene Derivatives

| Catalyst/Method | Reactants | Product Type | Stereochemical Outcome |

|---|---|---|---|

| Jørgensen-Hayashi Organocatalyst | α,β-Unsaturated Aldehyd & Chiral α,β-Unsaturated Aldehyde | Chiral 1,3-Cyclohexadienals | High diastereoselectivity |

| Cinchona Alkaloid-derived Thiourea | α,α-Dicyanoalkenes & Nitroolefins | Fully Substituted Cyclohexa-1,3-dienes | Single diastereomer, good to excellent e.e. researchgate.net |

| Chiral Phosphines | Aldehyde & Ylide | 1,3-Cyclohexadienals | Good enantiomeric excess nih.gov |

Influence of Stereochemistry on Reaction Pathways and Product Formation

The stereochemistry of the reactants and intermediates has a profound impact on the course of a chemical reaction. In the context of this compound derivatives, the pre-existing stereochemistry can dictate the accessibility of reactive sites and the stability of transition states, thereby controlling product formation.

A clear example is the requirement for the diene to be in an s-cis conformation for a Diels-Alder reaction to occur; dienes locked in an s-trans conformation will not react. libretexts.org Furthermore, the stereochemistry of substituents on the reacting partners can influence the rate and selectivity of the reaction. For instance, in intramolecular Diels-Alder reactions, a significant difference in reactivity has been observed between geometric isomers, where a (Z)-isomer might undergo rapid cyclization while the corresponding (E)-isomer is unreactive under the same conditions. oregonstate.edu This highlights how subtle changes in stereochemistry can lead to completely different reaction outcomes.

The direction of approach of a reagent is also governed by stereochemical factors. Electrophilic attack on chiral indenyl compounds can proceed with high stereoselectivity, with the electrophile attacking from the less sterically hindered face of the molecule (anti-attack), leading to the formation of a specific stereoisomer. researchgate.net This stereocontrol is essential for building complex molecules with defined three-dimensional structures. The steric hindrance provided by certain substituents can block specific reaction pathways, allowing others to dominate, thus leading to high selectivity in product formation. libretexts.org

Methodologies for Stereochemical Assignment and Elucidation

Determining the precise three-dimensional structure, including the absolute configuration and preferred conformation, of this compound derivatives requires a combination of advanced analytical techniques.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that suitable crystals can be grown. nih.govsoton.ac.uk This technique provides a detailed three-dimensional map of the electron density in the crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms. mdpi.com It is considered the "gold standard" for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for determining the structure and conformation of molecules in solution. auremn.org.br

¹H and ¹³C NMR: These techniques provide information about the connectivity of atoms and the chemical environment of different nuclei. The chemical shifts and coupling constants are sensitive to the stereochemical environment. libretexts.org

Variable-Temperature NMR: By studying NMR spectra at different temperatures, it is possible to investigate dynamic processes like conformational changes and determine the energy barriers associated with them. nih.govnih.gov

Computational Methods: Theoretical calculations, such as Density Functional Theory (DFT), are increasingly used to predict the most stable conformations of molecules and to calculate their expected NMR parameters. auremn.org.br These computational results can then be compared with experimental data to support stereochemical assignments.

Together, these methodologies provide a comprehensive toolkit for chemists to unravel the intricate stereochemical details of complex molecules like this compound and its derivatives.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental spectra, a detailed analysis is impossible. A theoretical discussion would involve predicting chemical shifts and coupling constants based on the individual fragments, but this would be speculative and not based on actual research findings as requested.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

While general characteristic absorption bands for C-H (aromatic, vinylic, aliphatic) and C=C bonds can be predicted, a detailed conformational analysis requires an experimental spectrum showing the specific fingerprint region for this molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

The exact molecular weight can be calculated (194.27 g/mol ). However, the fragmentation pattern is dependent on the molecule's specific structure and bond energies, which can only be determined through experimental mass spectrometry.

X-ray Crystallography for Definitive Structural and Stereochemical Determination

The definitive three-dimensional structure, including bond lengths, bond angles, and crystal packing information, can only be obtained by performing X-ray diffraction on a suitable crystal of the compound. No such crystallographic data was found.

Due to the absence of specific experimental data for 1-(Cyclohexa-1,3-dien-1-yl)-1H-indene in the available scientific literature, this report cannot provide the detailed, research-backed article as requested. Proceeding would require speculation and the fabrication of data, which would compromise the scientific accuracy and integrity of the information presented.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Studies of this compound

A comprehensive review of available scientific literature reveals a significant gap in the specific experimental data concerning the ultraviolet-visible (UV-Vis) spectroscopic properties and photochemical behavior of the compound this compound. While extensive research exists on the constituent chromophoric systems, namely the cyclohexa-1,3-diene and indene (B144670) moieties, dedicated studies on the conjugated system formed by their unique linkage are not readily found in published research.

The electronic absorption characteristics of this molecule would theoretically be dictated by the π-electron systems of both the indene and the cyclohexa-1,3-diene rings. The indene moiety typically exhibits absorption bands in the UV region, arising from π → π* transitions. Similarly, cyclohexa-1,3-diene is well-known for its strong UV absorption, which is characteristic of conjugated dienes. The direct linkage of these two systems would be expected to result in a more complex UV-Vis spectrum, potentially with bathochromic (red) shifts in the absorption maxima (λmax) compared to the individual components, indicative of an extended conjugation.

Photochemical investigations of related structures, particularly cyclohexa-1,3-diene, have detailed its propensity to undergo electrocyclic ring-opening reactions upon UV irradiation to form 1,3,5-hexatriene (B1211904) isomers. This reaction is a cornerstone of organic photochemistry. It is plausible that this compound could undergo similar photochemical transformations centered on the cyclohexadiene ring. However, without experimental studies, the quantum yields, reaction pathways, and the influence of the bulky indenyl substituent on the photodynamics remain speculative.

Due to the absence of specific research on this compound, no experimental data tables for its molar absorptivity, absorption maxima, or photochemical quantum yields can be presented. Further empirical research is required to elucidate the specific spectroscopic and photochemical properties of this compound.

Strategic Utility of 1 Cyclohexa 1,3 Dien 1 Yl 1h Indene As a Synthetic Building Block

Precursor for the Construction of Polycyclic and Fused Ring Systems

The inherent reactivity of the cyclohexa-1,3-diene and indene (B144670) components of 1-(cyclohexa-1,3-dien-1-yl)-1H-indene makes it an excellent starting material for the construction of polycyclic and fused ring systems. The conjugated diene system is primed for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful method for forming six-membered rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The indene moiety itself can participate in various annulation strategies to build additional rings.

The diene portion of the molecule can react with a variety of dienophiles to generate complex bridged or fused bicyclic systems. For instance, reaction with maleic anhydride would be expected to yield a tricyclic adduct, which can be further elaborated. Similarly, the double bond within the five-membered ring of the indene nucleus can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes, leading to the formation of intricate polycyclic structures. acs.org

Transition-metal-catalyzed reactions offer another avenue for the construction of fused rings. Catalysts based on palladium, rhodium, or iron can facilitate cascade cyclizations and annulations. rsc.orgrsc.org For example, an intramolecular Heck reaction could potentially be designed if a suitable halide is present elsewhere in the molecule, leading to the formation of a new ring fused to the indene core. Furthermore, ring-closing metathesis is a powerful tool for forming cyclic structures and could be applied to derivatives of this compound bearing additional alkenyl groups. organic-chemistry.orgorganic-chemistry.org

The following table illustrates potential cycloaddition reactions for the formation of polycyclic systems starting from this compound.

| Reaction Type | Dienophile/Diene | Potential Product |

| Diels-Alder | Maleic Anhydride | Tricyclic Anhydride Adduct |

| Diels-Alder | Dimethyl Acetylenedicarboxylate | Bicyclic Diester with a new six-membered ring |

| Hetero-Diels-Alder | Formaldehyde | Oxabicyclic Adduct |

| [2+2] Cycloaddition | Ethylene (photochemical) | Tricyclic cyclobutane derivative |

Role in the Synthesis of Complex Organic Molecules

The structural motifs of indene and cyclohexadiene are present in numerous biologically active natural products and pharmaceutical agents. wikipedia.orgresearchgate.net Consequently, this compound represents a valuable starting point for the total synthesis of such complex molecules. The ability to selectively functionalize either the diene or the indene portion of the molecule allows for a stepwise and controlled construction of the target molecule.

For instance, the diene can be selectively dihydroxylated or epoxidized to introduce stereocenters, which are crucial in many natural products. The acidic proton at the 1-position of the indene ring can be removed with a base to generate an indenyl anion. wikipedia.org This anion can then react with various electrophiles to introduce a wide range of substituents, further increasing the molecular complexity.

The perhydrobenz[e]indene core, for example, is found in a number of terpenoids. nih.gov Synthetic strategies towards these molecules could potentially involve a derivative of this compound where the cyclohexadiene ring is further elaborated and then cyclized onto the indene framework. The synthesis of various indene-based natural products often involves the construction of the indene core at a late stage; however, using a pre-formed, functionalizable building block like this compound could offer a more convergent and efficient synthetic route.

Below is a table outlining potential transformations of this compound for the synthesis of complex molecules.

| Reaction | Reagent | Product Functionality |

| Dihydroxylation | OsO₄, NMO | Diol on the cyclohexadiene ring |

| Epoxidation | m-CPBA | Epoxide on the cyclohexadiene ring |

| Deprotonation/Alkylation | n-BuLi, then R-X | Alkyl group at the 1-position of indene |

| Hydroboration-Oxidation | BH₃·THF, then H₂O₂, NaOH | Alcohol on the cyclohexadiene ring |

Development of Novel Methodologies Utilizing the Compound's Scaffold

The unique juxtaposition of a diene and an indene in this compound opens up possibilities for the development of novel synthetic methodologies. The proximity of these two reactive systems could enable tandem or cascade reactions, where an initial transformation on one moiety triggers a subsequent reaction on the other.

For example, a Diels-Alder reaction on the cyclohexadiene ring could be followed by an intramolecular cyclization involving the newly formed ring and the indene nucleus. Such a process would rapidly build molecular complexity in a single pot. Furthermore, the development of stereodivergent methods could allow for the selective synthesis of different stereoisomers of complex polycyclic products from this single precursor by simply changing the catalyst or reaction conditions. nih.gov

The indene scaffold itself is a "privileged structure" in medicinal chemistry, and new methods for its functionalization are of great interest. nih.govresearchgate.net The 1-(cyclohexa-1,3-dien-1-yl) substituent could act as a directing group in catalytic C-H activation/functionalization reactions on the indene ring, leading to novel and regioselective transformations. The development of such methodologies would be highly valuable for the synthesis of new libraries of indene-based compounds for drug discovery.

The following table summarizes some potential novel synthetic methodologies that could be explored using the this compound scaffold.

| Methodology | Description | Potential Outcome |

| Tandem Diels-Alder/Intramolecular Friedel-Crafts | A Lewis acid-catalyzed Diels-Alder reaction followed by an intramolecular cyclization onto the benzene (B151609) ring of the indene. | Rapid construction of a tetracyclic system. |

| Catalytic Asymmetric Dearomatization/Cyclization | A transition-metal-catalyzed reaction that dearomatizes the indene ring while simultaneously forming a new ring with the cyclohexadiene moiety. | Enantioselective synthesis of spirocyclic or fused polycycles. |

| Directed C-H Functionalization | Using the cyclohexadienyl group to direct a metal catalyst to selectively functionalize a C-H bond on the indene core. | Regioselective introduction of new functional groups on the indene. |

Conclusion and Future Research Directions

Summary of Key Academic Findings on 1-(Cyclohexa-1,3-dien-1-yl)-1H-indene

A thorough review of available academic literature reveals a notable scarcity of research focused specifically on the compound this compound. While the constituent moieties, indene (B144670) and cyclohexa-1,3-diene, are individually well-studied and form the basis of extensive research in organic and organometallic chemistry, their specific combination in this single molecule has not been the subject of significant investigation. As such, there are no dedicated studies detailing its synthesis, characterization, reactivity, or potential applications. The absence of direct findings necessitates a broader look at the chemistry of its structural components to infer potential properties and areas of future interest.

Emerging Research Avenues in Indene-Cyclohexadiene Chemistry

The chemistry of indene and cyclohexadiene derivatives is a vibrant and evolving field. Emerging research is paving the way for novel applications, particularly in catalysis, synthesis of complex molecules, and materials science.

One of the most prominent areas of research involving the indenyl group is its use as a ligand in transition metal complexes. rsc.orgwikipedia.org The "indenyl effect" describes the significant rate acceleration observed in reactions catalyzed by indenylmetal complexes compared to their cyclopentadienyl (B1206354) counterparts. rsc.orgnih.gov This phenomenon is attributed to the ease with which the indenyl ligand can undergo a haptotropic shift (from η⁵ to η³ coordination), which facilitates associative substitution mechanisms. wikipedia.orgnih.gov Future research is likely to focus on designing new chiral indenyl ligands for asymmetric catalysis and exploring the use of inexpensive, earth-abundant metals in these catalytic systems. rsc.org

The synthesis of functionalized indene derivatives remains a key research focus. researchgate.net Modern synthetic methods are being developed to allow for precise control over the construction of the indene core. organic-chemistry.org These strategies include:

Palladium-catalyzed cross-coupling and ring-closing metathesis. organic-chemistry.org

Rhodium-catalyzed reactions of propargylic alcohols with boronic acids. organic-chemistry.org

Iron-catalyzed reactions of N-benzylic sulfonamides with alkynes. organic-chemistry.org

For the cyclohexadiene moiety, research is actively exploring its utility as a versatile building block in organic synthesis, particularly in cycloaddition reactions like the Diels-Alder reaction. nih.govresearchgate.net The development of organocatalytic methods to access chiral 1,3-cyclohexadiene (B119728) derivatives is an area of growing interest. nih.gov Furthermore, the functionalization of the cyclohexadiene ring, such as through copper/palladium-catalyzed arylboration, opens up pathways to diverse and stereocontrolled cyclohexane (B81311) and cyclohexene (B86901) structures. rsc.org The polymerization of cyclohexa-1,3-diene is also being investigated to create materials with specific thermal and structural properties. researchgate.netresearchgate.net

Interactive Table: Emerging Research Areas

| Research Area | Key Focus | Relevant Moieties | Potential Applications |

|---|---|---|---|

| Organometallic Catalysis | Design of novel transition metal complexes. rsc.org | Indenyl Ligands | Accelerated and asymmetric synthesis. nih.gov |

| Synthetic Methodology | Development of efficient and selective cyclization and functionalization reactions. researchgate.netorganic-chemistry.org | Indene, Cyclohexadiene | Access to complex organic molecules, natural products, and pharmaceuticals. researchgate.net |

| Materials Science | Anionic and metathesis polymerization. researchgate.netresearchgate.net | Cyclohexa-1,3-diene | Development of novel polymers with controlled stereoregularity and properties. |

| Building Block Chemistry | Use in cycloaddition and functionalization reactions. nih.govrsc.org | Cyclohexa-1,3-diene | Stereocontrolled synthesis of polyfunctional cyclic systems. rsc.org |

Challenges and Opportunities for Future Synthetic and Mechanistic Studies

While the broader fields of indene and cyclohexadiene chemistry are advancing, significant challenges and opportunities remain, particularly concerning the synthesis and mechanistic understanding of complex derivatives like this compound.

Challenges:

Selective Synthesis: A primary challenge in synthesizing a molecule with two distinct, reactive diene systems is achieving selectivity. For this compound, controlling the regioselectivity and stereoselectivity of the coupling reaction to link the two moieties would be a significant hurdle. Furthermore, preventing undesired side reactions, such as polymerization or aromatization of the cyclohexadiene ring, would be critical. nih.gov

Chiral Synthesis: The construction of chiral indene structures, especially those with quaternary stereocenters, is a known challenge due to steric hindrance and the rigidity of the indene skeleton. researchgate.net Developing catalytic asymmetric methods to synthesize enantiomerically pure versions of substituted indenes remains a difficult task. rsc.org

Mechanistic Elucidation: The reaction mechanisms involving indenyl ligands and cyclohexadiene can be complex. For instance, the oxidation of cyclohexa-1,3-diene involves radical intermediates and multiple reaction pathways, making it challenging to predict and control the product distribution. rsc.org Similarly, fully understanding the haptotropic shifts of indenyl ligands in catalytic cycles is crucial for rational catalyst design. wikipedia.org

Opportunities:

Novel Ligand Design: The unique structure of this compound presents an opportunity for its use as a novel ligand in organometallic chemistry. The presence of two potential coordination sites (the indenyl and cyclohexadienyl systems) could lead to the formation of unique bimetallic complexes or complexes with unusual coordination modes, potentially unlocking new catalytic activities.

Tandem Reactions: The dual reactivity of the indene and cyclohexadiene moieties could be exploited in tandem or cascade reactions. A synthetic strategy could be envisioned where one part of the molecule undergoes a transformation, which then triggers a subsequent reaction on the other part, allowing for the rapid construction of complex molecular architectures.

Probing the "Indenyl Effect": Synthesizing this compound and its corresponding transition metal complexes would provide a valuable opportunity to further study the "indenyl effect." By comparing its catalytic activity to simpler indenyl and cyclohexadienyl complexes, researchers could gain deeper insights into the electronic and steric factors that govern the rate enhancement. nih.gov

New Synthetic Pathways: The lack of existing literature on this specific compound means that its synthesis would require the development of novel synthetic strategies. This provides a fertile ground for exploring new coupling reactions or cyclization methods to construct the C-C bond between the indene and cyclohexadiene rings. researchgate.netorganic-chemistry.org

Interactive Table: Synthetic Challenges & Opportunities

| Aspect | Challenge | Opportunity |

|---|---|---|

| Synthesis | Achieving regio- and stereoselectivity in coupling the two rings. organic-chemistry.org | Development of novel synthetic methods and exploration of tandem reactions. |

| Asymmetry | Catalytic asymmetric synthesis of chiral indenes is difficult. rsc.orgresearchgate.net | Creation of new chiral ligands for asymmetric catalysis. |

| Mechanism | Understanding complex reaction pathways, such as oxidation and haptotropic shifts. wikipedia.orgrsc.org | Gaining deeper insights into the "indenyl effect" and designing more efficient catalysts. nih.gov |

| Application | Lack of known applications for the specific compound. | Potential as a novel bidentate ligand for creating unique organometallic complexes. |

Q & A

Q. What are the common synthetic routes for preparing 1-(Cyclohexa-1,3-dien-1-yl)-1H-indene?

The compound can be synthesized via intramolecular Diels-Alder (IMDA) reactions or radical cyclization pathways . For IMDA routes, precursors like 1-(hex-5-enyl)cyclohexa-1,3-diene undergo thermal cyclization, forming the indene scaffold through non-concerted bond reorganization . Radical-mediated pathways, such as thermal C1-C5 diradical cyclization in enediynes, are also viable, producing indene derivatives under controlled conditions . Key intermediates include ethynyl-substituted arenes, where steric and electronic factors influence regioselectivity .

Q. How is the structural elucidation of this compound performed?

X-ray crystallography using programs like SHELX is the gold standard for unambiguous structural determination. SHELX allows refinement of anisotropic displacement parameters and analysis of molecular geometry, critical for resolving complex fused-ring systems . For dynamic studies, NMR spectroscopy (e.g., , , and 2D techniques) identifies substituent effects and ring current anisotropies in the indene and cyclohexadiene moieties .

Q. What spectroscopic signatures distinguish this compound from related indene derivatives?

- UV-Vis : Conjugation between the cyclohexadiene and indene rings results in a bathochromic shift (~280–320 nm) compared to non-conjugated analogs.

- IR : Stretching vibrations for C=C bonds in the cyclohexadiene (1640–1680 cm) and indene (1600–1620 cm) systems are diagnostic .

- NMR : The cyclohexadiene protons exhibit deshielding (δ 5.5–6.5 ppm), while indene protons show splitting patterns dependent on substituent position .

Advanced Research Questions

Q. What mechanistic insights explain the non-concerted bonding changes in IMDA reactions involving this compound?

Electron Localization Function (ELF) topological analysis at the B3LYP/6-31G* level reveals asynchronous bond formation/breaking in IMDA reactions. The cyclohexadiene moiety undergoes partial π-bond cleavage before indene ring closure, with geometric constraints (e.g., tethers) disrupting synchronicity . Computational models further show that electron-donating substituents on the diene accelerate reaction rates by stabilizing transition states .

Q. How do diradical intermediates influence the thermal stability and reactivity of this compound?

Diradical pathways dominate under thermolytic conditions. For example, diaryl-substituted enediynes generate C1-C5 diradicals, which recombine to form indene derivatives. Deuterium labeling studies confirm direct diradical cyclization without hydrogen transfer from solvents like 1,4-cyclohexadiene . Stability is enhanced by steric shielding of radical centers and aromatic conjugation in the indene system .

Q. What computational methods are recommended for analyzing non-covalent interactions in this compound?

- Density Functional Theory (DFT) : B3LYP/6-31G(d) optimizes geometry and calculates frontier molecular orbitals (FMOs) to predict reactivity .

- Coupled-Cluster (CC) methods : CCSD(T)/cc-pVDZ refines energy barriers for diradical recombination .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories in IMDA processes .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Challenges include low melting points (due to flexible cyclohexadiene rings) and twinning . Strategies:

- Use slow evaporation in low-polarity solvents (e.g., hexane) to enhance crystal lattice stability.

- Apply WinGX/ORTEP for twinning correction and anisotropic refinement .

- Introduce bulky substituents to reduce conformational flexibility .

Data Contradictions & Resolution

- Reaction Mechanism Synchronicity : (non-concerted IMDA) contrasts with classical concerted Diels-Alder models. Resolution: Synchronicity depends on substituents and computational methods; ELF analysis supports stepwise pathways for strained systems .

- Diradical Stability : highlights diaryl-substituted systems favoring C1-C5 cyclization, whereas simpler analogs favor Bergman (C1-C6) pathways. Resolution: Steric and electronic factors dictate dominant pathways, validated via deuterium labeling .

Methodological Recommendations

- Synthetic Optimization : Screen solvents (e.g., toluene vs. DMF) and temperatures to balance IMDA kinetics and diradical recombination .

- Computational Validation : Cross-validate DFT results with experimental kinetics to refine transition-state models .

- Crystallographic Best Practices : Use SHELXL for high-resolution refinement and PLATON for symmetry checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.